Curculigoside C Curculigoside C Curculigoside C is a natural product found in Curculigo orchioides with data available.
Brand Name: Vulcanchem
CAS No.: 851713-74-1
VCID: VC0190875
InChI: InChI=1S/C22H26O12/c1-30-13-6-5-12(25)20(31-2)16(13)21(29)32-9-10-3-4-11(24)7-14(10)33-22-19(28)18(27)17(26)15(8-23)34-22/h3-7,15,17-19,22-28H,8-9H2,1-2H3/t15-,17-,18+,19-,22-/m1/s1
SMILES: COC1=C(C(=C(C=C1)O)OC)C(=O)OCC2=C(C=C(C=C2)O)OC3C(C(C(C(O3)CO)O)O)O
Molecular Formula: C22H26O12
Molecular Weight: 482.43

Curculigoside C

CAS No.: 851713-74-1

Cat. No.: VC0190875

Molecular Formula: C22H26O12

Molecular Weight: 482.43

* For research use only. Not for human or veterinary use.

Curculigoside C - 851713-74-1

CAS No. 851713-74-1
Molecular Formula C22H26O12
Molecular Weight 482.43
IUPAC Name [4-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 3-hydroxy-2,6-dimethoxybenzoate
Standard InChI InChI=1S/C22H26O12/c1-30-13-6-5-12(25)20(31-2)16(13)21(29)32-9-10-3-4-11(24)7-14(10)33-22-19(28)18(27)17(26)15(8-23)34-22/h3-7,15,17-19,22-28H,8-9H2,1-2H3/t15-,17-,18+,19-,22-/m1/s1
SMILES COC1=C(C(=C(C=C1)O)OC)C(=O)OCC2=C(C=C(C=C2)O)OC3C(C(C(C(O3)CO)O)O)O

Chemical Structure and Properties

Curculigoside C is a phenolic glucoside with the molecular formula C22H26O12 and a molecular weight of 482.4 g/mol . Its chemical name is [4-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 3-hydroxy-2,6-dimethoxybenzoate . The compound features a phenolic structure with a glucoside moiety, and importantly, contains a hydroxyl group at the C-3′ position that distinguishes it from similar compounds like curculigoside A .

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Curculigoside C

PropertyValue
CAS Number851713-74-1
Molecular FormulaC22H26O12
Molecular Weight482.4 g/mol
AppearancePowder
Storage RecommendationDesiccate at -20°C
SolubilitySoluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone
Density1.5±0.1 g/cm³
LogP-0.63
Hydrogen Bond Donor Count6
Hydrogen Bond Acceptor Count12
Rotatable Bond Count9
Defined Atom Stereocenter Count5

Sources:

The standard InChI key for Curculigoside C is DSPUSYGYNSWPGB-DRASZATQSA-N, and its SMILES notation is COC1=C(C(=C(C=C1)O)OC)C(=O)OCC2=C(C=C(C=C2)O)OC3C(C(C(C(O3)CO)O)O)O .

Source and Isolation

Natural Source

Curculigoside C is primarily isolated from the rhizomes of Curculigo orchioides Gaertn, a small herbaceous plant belonging to the family Amaryllidaceae . This medicinal plant, commonly known as Kali musli in traditional medicine, has been used historically for various therapeutic purposes in countries including China, India, Sri Lanka, and Japan .

Isolation and Identification

Curculigoside C was first isolated and identified as a new phenolic glucoside from the rhizomes of Curculigo orchioides as reported in Acta Botanica Sinica in 2004 . The isolation typically involves extraction with organic solvents followed by purification through column chromatography. The compound was identified and characterized using various spectroscopic techniques, including NMR spectroscopy and mass spectrometry .

Pharmacokinetics and Metabolism

Absorption and Bioavailability

Curculigoside C exhibits rapid oral absorption but low absolute bioavailability. According to a pharmacokinetic study in rats after intragastric administration of various doses (15, 30, and 60 mg/kg), CC demonstrated:

  • Rapid oral absorption with Tmax values of 0.106 h, 0.111 h, and 0.111 h, respectively

  • High elimination with half-life (t1/2) values of 2.022 h, 2.061 h, and 2.048 h, respectively

  • Low absolute bioavailability of 2.01%, 2.13%, and 2.39%, respectively

These findings suggest that while Curculigoside C is rapidly absorbed through the gastrointestinal tract, it undergoes significant first-pass metabolism, resulting in poor bioavailability .

Distribution

Pharmacokinetic parameters indicate that Curculigoside C distributes extensively in tissues after gastrointestinal administration, with a volume of distribution (V) in the range of 585.34-722.61 L/kg . This extensive distribution suggests the compound readily penetrates different tissue compartments following absorption.

Metabolism

A comprehensive metabolism study using UPLC-QTOF-MSE identified twelve metabolites of Curculigoside C from plasma, bile, urine, and feces of rats . The main metabolic pathways of CC involve:

  • Dehydration

  • Glucosylation

  • Desaturation

  • Formylation

  • Cysteine conjugation

  • Demethylation

  • Sulfonation

This extensive metabolism profile explains the high clearance rates observed in pharmacokinetic studies and contributes to the compound's short half-life in vivo.

Intestinal Transport Characteristics

Recent research on the intestinal transport characteristics of curculigoside (related to Curculigoside C) has revealed interesting patterns of absorption. Studies using Caco-2 cell monolayers showed that breast cancer resistance protein (BCRP) transporters play a significant role in the efflux of curculigoside, as evidenced by experiments with BCRP inhibitors such as apigenin . This finding provides insights into potential strategies for improving the bioavailability of Curculigoside C and related compounds.

Biological Activities

Antioxidant Activity

Curculigoside C demonstrates significant antioxidant properties, exceeding those of its structural analog curculigoside A. In assays involving hydroxyl radicals produced by H2O2/Fe2+, CC exhibited notable scavenging effects comparable to epigallocatechin gallate, a well-established antioxidant . Additionally, in the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay, CC showed antioxidant activity comparable to vitamin C .

Enhanced Production in Plant Tissue Cultures

Research has demonstrated that curculigoside content can be enhanced in tissue cultures of C. orchioides through the application of elicitors such as salicylic acid (SA) and polyethylene glycol 6000 (PEG 6000) . This enhancement is associated with increased phenolic compounds and elevated antioxidant activity in the plant tissues.

Table 2: Enhancement of Curculigoside Content with Elicitors

ElicitorConcentrationEnhancement Effect
Salicylic Acid3 ppmMaximum enhancement (7.63%) in 6-week-old tissue
Nickel4 ppm5.66% enhancement in 4-week-old tissue
Tyrosine7.5 mg/100 ml2.38% enhancement in 4-week-old tissue

Source:

Structure-Activity Relationship

The structure of Curculigoside C features distinct functional groups that contribute to its biological activities. The presence of a hydroxyl group at C-3′ and two vicinal oxygen-bearing groups at the benzene ring are considered crucial for its antioxidant and neuroprotective effects . Comparative studies between Curculigoside C and curculigoside A have established that the hydroxyl group at C-3′ in Curculigoside C significantly enhances its antioxidant and neuroprotective properties .

Analytical Methods for Quantification

A rapid and sensitive method using ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) has been developed and validated for the quantification of Curculigoside C in rat plasma . The assay demonstrates:

  • Linearity (R² > 0.9984) over the concentration range of 1-2500 ng/mL

  • Lower limit of quantification (LLOQ) of 1 ng/mL

  • Intra-day precision (relative standard deviation, RSD) ranging from 4.10% to 5.51%

  • Inter-day precision ranging from 5.24% to 6.81%

  • Accuracy (relative error, RE) ranging from -3.28% to 0.56% (intra-day) and -5.83% to -1.44% (inter-day)

  • Recoveries ranging from 92.14% to 95.22%

This validated method provides a reliable approach for pharmacokinetic studies of Curculigoside C and could be valuable for future clinical and preclinical investigations.

Preparation of Stock Solutions

For research purposes, the preparation of Curculigoside C stock solutions follows specific concentration guidelines:

Table 3: Preparation of Curculigoside C Stock Solutions

Amount1 mM5 mM10 mM50 mM100 mM
1 mg2.073 mL0.4146 mL0.2073 mL0.0415 mL0.0207 mL
5 mg10.3648 mL2.073 mL1.0365 mL0.2073 mL0.1036 mL
10 mg20.7297 mL4.1459 mL2.073 mL0.4146 mL0.2073 mL
20 mg41.4594 mL8.2919 mL4.1459 mL0.8292 mL0.4146 mL
25 mg51.8242 mL10.3648 mL5.1824 mL1.0365 mL0.5182 mL

Source:

For optimal solubility, it is recommended to warm the tube at 37°C and shake it in an ultrasonic bath. While preparing and using the solution on the same day is preferable, stock solutions can be stored below -20°C for several months with proper sealing .

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